![molecular formula C22H31BSi2 B14266174 [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) CAS No. 176704-54-4](/img/structure/B14266174.png)
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique structure combining phenylborane, cyclopentadiene, and trimethylsilane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. The reaction involves cyclopentadiene and phenylborane as the diene and dienophile, respectively. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
科学的研究の応用
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
作用機序
The mechanism by which [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its borane and cyclopentadiene groups with various molecular targets. The borane group can form stable complexes with Lewis bases, while the cyclopentadiene moiety can participate in cycloaddition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis.
類似化合物との比較
Similar Compounds
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane): Unique due to its combination of borane, cyclopentadiene, and trimethylsilane groups.
Cyclopentadienylborane: Lacks the trimethylsilane groups, making it less versatile in certain reactions.
Trimethylsilylborane: Does not contain the cyclopentadiene moiety, limiting its applications in cycloaddition reactions.
Uniqueness
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) stands out due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its unique structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
176704-54-4 |
|---|---|
分子式 |
C22H31BSi2 |
分子量 |
362.5 g/mol |
IUPAC名 |
trimethyl-[2-[phenyl-(5-trimethylsilylcyclopenta-1,3-dien-1-yl)boranyl]cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C22H31BSi2/c1-24(2,3)21-16-10-14-19(21)23(18-12-8-7-9-13-18)20-15-11-17-22(20)25(4,5)6/h7-17,21-22H,1-6H3 |
InChIキー |
OXYOLESMZYJECJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC2[Si](C)(C)C)C3=CC=CC3[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
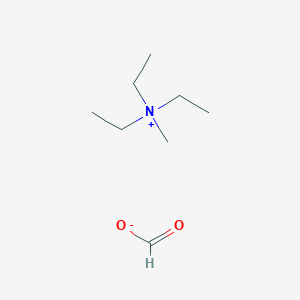
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
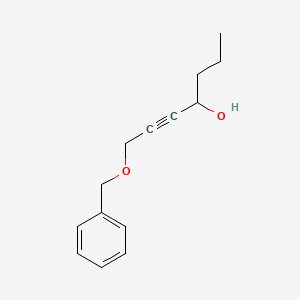
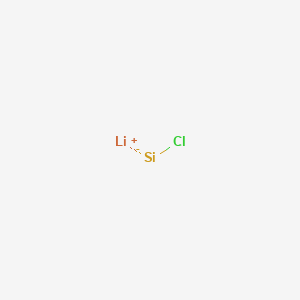
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
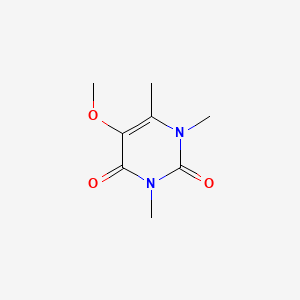

![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
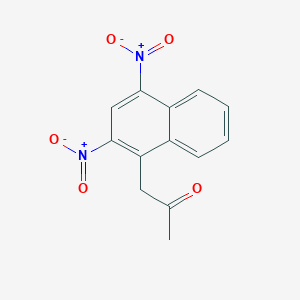
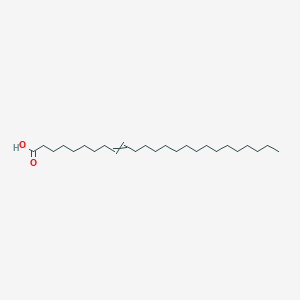
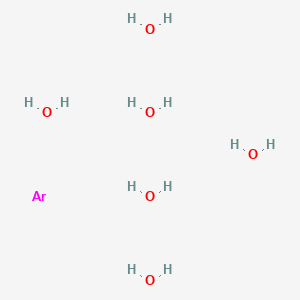
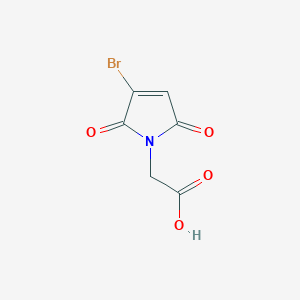
![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)
